Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Description
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . It features a 3-azabicyclo[3.1.0]hexane core, an ethyl ester group at position 6, and a hydrochloride counterion. The stereochemistry is designated as rac (racemic), indicating a mixture of enantiomers with (1R,5S,6S) configuration. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of inhibitors targeting enzymes like mutant isocitrate dehydrogenase 1 (IDH1) and bromodomain-containing proteins (BET) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-VPEOJXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a suitable cyclizing agent to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl Ester Analogues
Key Differences :
Functionalized Derivatives
Key Differences :
Piperidine and Bicyclic Analogues
*Similarity Score : Based on structural and functional overlap ().
Key Differences :
Research Findings and Pharmacological Relevance
- Stereochemical Impact : In BET inhibitor studies, the (1R,5S,6S) configuration of the target compound demonstrated superior binding affinity compared to other stereoisomers, highlighting the importance of chirality in drug design .
- Ester Hydrolysis : The ethyl ester is frequently hydrolyzed to a carboxylic acid in active metabolites (e.g., compounds 20a–ae in ), enhancing interactions with enzymatic active sites .
- Synthetic Utility : The compound serves as a versatile intermediate for Suzuki couplings and Buchwald–Hartwig aminations, enabling rapid diversification of pharmacophores ().
Biological Activity
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, commonly referred to as a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1373253-19-0
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It has been identified as a potential inhibitor of the enzyme GABA-aminotransferase (GABA-AT), which is crucial for regulating GABA levels in the brain. By inhibiting GABA-AT, this compound may increase GABA concentrations, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety disorders .
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in various pharmacological models:
- Anticonvulsant Activity : In animal models of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency and severity. The mechanism was attributed to increased GABAergic activity resulting from GABA-AT inhibition .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. In vitro studies indicated that it reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .
Case Study 1: Epilepsy Management
A clinical trial involving patients with refractory epilepsy evaluated the efficacy of this compound as an adjunct therapy. Results indicated a notable decrease in seizure episodes among participants receiving the compound compared to a placebo group.
Case Study 2: Anxiety Disorders
Another study focused on the anxiolytic effects of this compound in a rodent model of anxiety. The results demonstrated that treatment with this compound significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential utility in treating anxiety disorders .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other compounds with similar mechanisms:
Q & A
Q. What are the standard synthetic routes for preparing Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, and how are intermediates purified?
The compound is typically synthesized via condensation reactions followed by ester hydrolysis . For example:
- Step 1 : Condensation of ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate with halogenated pyridines (e.g., 2,5-dichloro-3-nitropyridine) using sodium hydride (NaH) in THF at room temperature (93% yield) .
- Step 2 : Hydrolysis of the ester group using aqueous NaOH in methanol, yielding the carboxylic acid derivative (38–85% yield). Intermediates are often carried forward without purification to streamline synthesis .
- Purification : Silica gel chromatography is standard, with eluents like ethanol/ethyl acetate mixtures .
Q. How is the stereochemistry of this bicyclic compound validated during synthesis?
Stereochemical integrity is confirmed using:
- NMR spectroscopy : Distinct proton coupling patterns (e.g., cyclopropane bridgehead protons) and NOE experiments to confirm spatial arrangements .
- Chiral HPLC : To resolve enantiomers and assess enantiopurity, particularly when using enantioselective catalysts (e.g., copper-catalyzed cyclopropanation) .
- X-ray crystallography : For unambiguous confirmation of absolute configuration in crystalline derivatives .
Q. What are the common functionalization strategies for the 3-azabicyclo[3.1.0]hexane core?
Key derivatization methods include:
- Amide coupling : Reacting the amine group with acyl chlorides or sulfonyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base (73–86% yield) .
- Suzuki cross-coupling : Introducing aryl/heteroaryl groups via palladium catalysis (e.g., with 5-fluoro-6-methoxy-3-pyridylboronic acid) .
- Reductive amination : For introducing alkyl/aryl substituents using NaBH₄ or other reducing agents .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
Critical optimizations include:
- Catalyst selection : Copper(I) triflate with chiral ligands (e.g., bisoxazoline) for enantioselective cyclopropanation, reducing racemization .
- Impurity management : Reactive resin treatments (e.g., scavenging chloroketone byproducts) and streamlined workups to avoid intermediate isolation .
- Solvent systems : Using butyronitrile or THF for high-temperature reactions to enhance reaction rates and purity .
Q. What mechanistic insights explain contradictory reactivity in cyclopropanation steps?
Conflicting outcomes in cyclopropanation (e.g., endo vs. exo products) arise from:
- Transition-state steric effects : Bulky ligands favor endo transition states, as observed in copper-catalyzed reactions .
- Substituent electronic effects : Electron-withdrawing groups on the diazoketone precursor stabilize the transition state, improving regioselectivity .
- Temperature control : Lower temperatures (−20°C) mitigate side reactions like β-hydride elimination .
Q. How do structural modifications impact biological activity in kinase or HDAC inhibitor applications?
-
Substituent effects :
-
In vitro assays : Dose-dependent inhibition of histone deacetylase (HDAC) or IDH1 mutants is measured via fluorescence polarization or cellular proliferation assays .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Challenge 1 : High water solubility of intermediates complicates isolation.
- Challenge 2 : Overlapping NMR signals due to rigid bicyclic structure.
- Challenge 3 : Low LCMS ionization efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
